N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(2,6-Dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a 3-methyl-5-oxo group and an N-(2,6-dimethylphenyl)carboxamide moiety. Its structural complexity and functional groups make it a candidate for diverse pharmacological applications, particularly as a scaffold for enzyme inhibitors or receptor modulators. The compound’s bioactivity is influenced by its ability to form hydrogen bonds, its electronic properties, and its conformational flexibility .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-5-4-6-10(2)13(9)18-14(20)12-7-17-16-19(15(12)21)11(3)8-22-16/h4-8H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBLHBNHCIYKES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants in a suitable solvent, such as acetonitrile, under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring .
Scientific Research Applications
N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer, antibacterial, and anti-inflammatory agent.
Biological Studies: It can be used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: The compound’s unique structure makes it suitable for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects , synthetic routes , physicochemical properties , and crystallographic data .
Structural Analogues
Physicochemical and Crystallographic Properties
- Planarity and Puckering :
- The target compound’s thiazolo-pyrimidine core exhibits a flattened boat conformation (deviation of C5 by 0.224 Å from the mean plane), similar to ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Fluorinated analogs may adopt distinct conformations due to electronegative substituents affecting intramolecular interactions.
- Hydrogen Bonding :
Pharmacological Implications
- Electron-Donating vs. Fluorine substituents increase metabolic stability but may reduce solubility due to electronegativity .
- Steric Effects :
- The additional methyl group in D358-0340 (2,3-dimethyl analog) introduces steric hindrance, possibly affecting binding to target proteins .
Biological Activity
N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a member of the thiazolopyrimidine family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and bacterial infections. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H15N3O2S |
| Molecular Weight | 299.36 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CSC2=NC(=O)C(=O)N(C1)C(=N2)C=C(C)C(=C)C=C(C)C=C(C)C |
Anticancer Properties
This compound has shown promising anticancer activity. In vitro studies demonstrated that this compound inhibits cell proliferation in various cancer cell lines. For instance:
This indicates that the compound effectively reduces cell viability at a relatively low concentration.
Antibacterial Activity
The compound also exhibits significant antibacterial properties. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. Notably:
- Targeted Bacteria : Methicillin-resistant Staphylococcus aureus (MRSA)
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound acts as an inhibitor of enzymes such as acetylcholinesterase and topoisomerase II. This inhibition disrupts critical cellular processes leading to cytotoxic effects .
- Cell Cycle Arrest : Studies suggest that the compound induces cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Anticancer Activity :
- Antibacterial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
